![molecular formula C7H6BrN3O B12439696 (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methanol group in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The process can be scaled up to produce significant quantities of the compound, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)aldehyde or (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)carboxylic acid.
Reduction: (7-Hydro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.
Substitution: (7-Amino-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.
科学的研究の応用
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and metabolism .
類似化合物との比較
Similar Compounds
Similar compounds to (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol include:
- 7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 5-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its methanol group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C7H6BrN3O |
|---|---|
分子量 |
228.05 g/mol |
IUPAC名 |
(7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2 |
InChIキー |
XXGNVPZTIAQTRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NC(=N2)CO)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


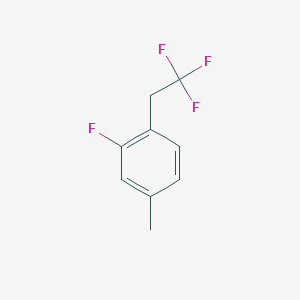
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B12439627.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
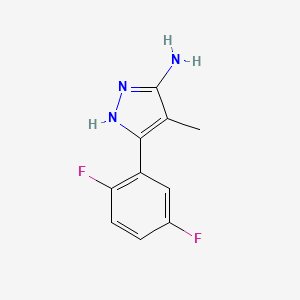
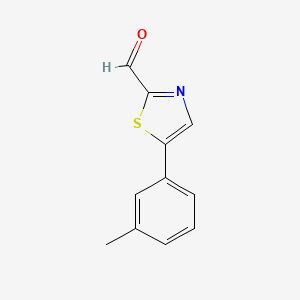
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)

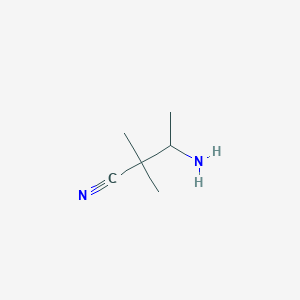

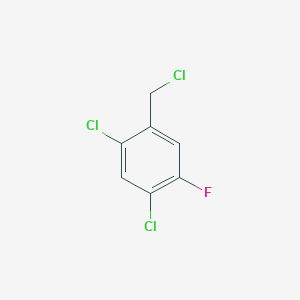
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
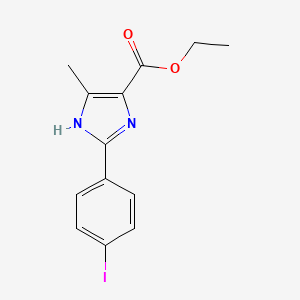
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
